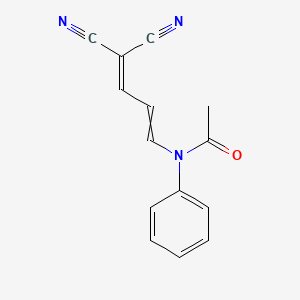![molecular formula C17H22N2O5 B13752127 Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate CAS No. 24180-03-8](/img/structure/B13752127.png)
Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-SER-OCHO, also known as Carbobenzyloxy-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a building block. The compound has the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol . It is known for its role in the synthesis of various α-amino acids via the β-lactone pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Z-SER-OCHO can be synthesized through the protection of the hydroxyl group of serine with a benzyloxycarbonyl (Cbz) group. The reaction typically involves the use of diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in an organic solvent such as dichloromethane (DCM). The reaction conditions include maintaining the temperature at around 0°C to room temperature .
Industrial Production Methods
Industrial production of Z-SER-OCHO follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Z-SER-OCHO undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as hydrogen chloride (HCl) in dioxane or trifluoroacetic acid (TFA) are used for deprotection.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Z-SER-OCHO has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the synthesis of α-amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Z-SER-OCHO involves its role as a protected amino acid derivative. It acts as a substrate in peptide synthesis, where the benzyloxycarbonyl group protects the amino group during the coupling reactions. The protection ensures selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Ser-OH: Another serine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Ser-OH: Serine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Z-Gln-OH: Glutamine derivative with a benzyloxycarbonyl protecting group.
Uniqueness
Z-SER-OCHO is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial .
Eigenschaften
CAS-Nummer |
24180-03-8 |
|---|---|
Molekularformel |
C17H22N2O5 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(cyclohexylideneamino) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H22N2O5/c20-11-15(16(21)24-19-14-9-5-2-6-10-14)18-17(22)23-12-13-7-3-1-4-8-13/h1,3-4,7-8,15,20H,2,5-6,9-12H2,(H,18,22)/t15-/m0/s1 |
InChI-Schlüssel |
RJJIWRIVTBFLRE-HNNXBMFYSA-N |
Isomerische SMILES |
C1CCC(=NOC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2)CC1 |
Kanonische SMILES |
C1CCC(=NOC(=O)C(CO)NC(=O)OCC2=CC=CC=C2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)

![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)







![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
